molecular formula C10H11N3O2 B12098119 2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide

2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide

Cat. No.: B12098119
M. Wt: 205.21 g/mol
InChI Key: UYJFMZIBTOPNQR-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C({10})H({11})N({3})O(

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a catalyst such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis might involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the benzoxazole ring.

    Reduction: Amine derivatives with potential modifications on the benzoxazole ring.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1,3-benzoxazole: Lacks the N-ethyl and carboxamide groups, leading to different chemical properties and biological activities.

    2-amino-N-methyl-1,3-benzoxazole-6-carboxamide: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.

    2-amino-1,3-benzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring, resulting in different chemical behavior and applications.

Uniqueness

2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-ethyl and carboxamide groups can enhance its solubility, stability, and ability to interact with biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-amino-N-ethyl-1,3-benzoxazole-6-carboxamide

InChI

InChI=1S/C10H11N3O2/c1-2-12-9(14)6-3-4-7-8(5-6)15-10(11)13-7/h3-5H,2H2,1H3,(H2,11,13)(H,12,14)

InChI Key

UYJFMZIBTOPNQR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(C=C1)N=C(O2)N

Origin of Product

United States

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